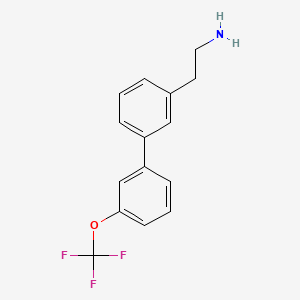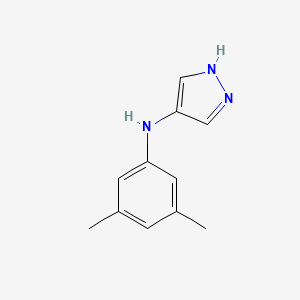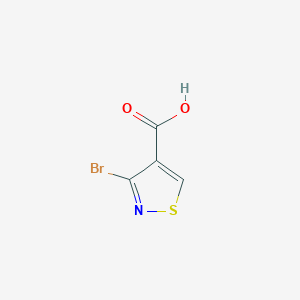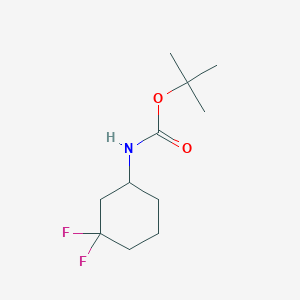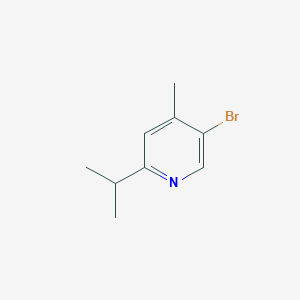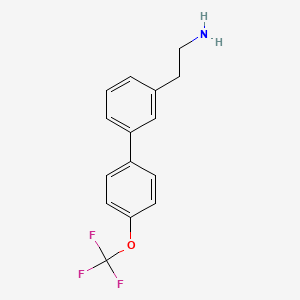
4'-(Trifluoromethoxy)biphenyl-3-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Trifluoromethoxy)biphenyl-3-ethylamine is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a trifluoromethoxy group at the 4’ position and an ethylamine group at the 3 position. The presence of the trifluoromethoxy group imparts unique electronic properties to the molecule, making it a valuable candidate for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethoxy)biphenyl-3-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halides, amines, or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4’-(Trifluoromethoxy)biphenyl-3-ethylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with target molecules. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4’-(Trifluoromethoxy)biphenyl-3-amine: Similar to 4’-(Trifluoromethoxy)biphenyl-3-ethylamine but lacks the ethyl group, which can affect its reactivity and applications.
4’-(Trifluoromethoxy)biphenyl-3-methylamine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
4’-(Trifluoromethoxy)biphenyl-3-propylamine: Contains a propyl group, which can influence its solubility and interaction with target molecules.
Uniqueness
4’-(Trifluoromethoxy)biphenyl-3-ethylamine is unique due to the presence of both the trifluoromethoxy and ethylamine groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[3-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)20-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPHRVRPKPKQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1S)-1-ethoxyethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8051209.png)
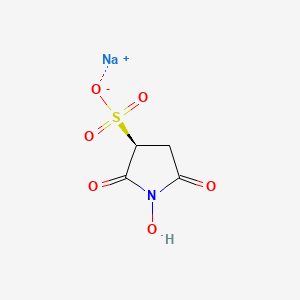
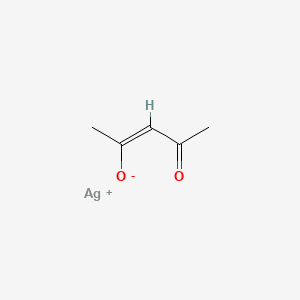
![Tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8051229.png)
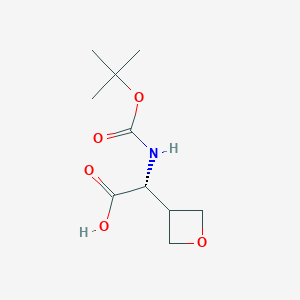
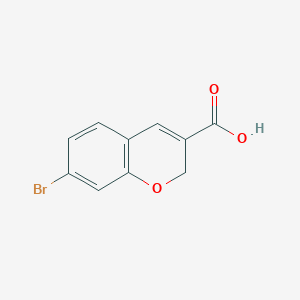
![rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B8051265.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B8051273.png)
